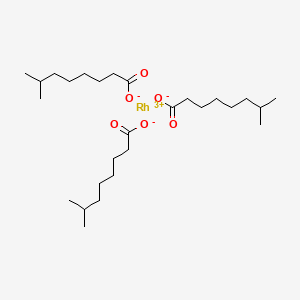

Rhodium tris(isononanoate)

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93963-87-2 |

|---|---|

Molecular Formula |

C27H51O6Rh |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

7-methyloctanoate;rhodium(3+) |

InChI |

InChI=1S/3C9H18O2.Rh/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |

InChI Key |

NSNOZBBIKWSAIZ-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Rh+3] |

Origin of Product |

United States |

Synthesis and Precursor Chemistry of Rhodium Tris Isononanoate

General Synthetic Strategies for Rhodium(III) Carboxylate Complexes

The preparation of rhodium(III) carboxylate complexes can be achieved through several established chemical pathways. These methods are generally adaptable for a range of carboxylate ligands, including isononanoate. The choice of strategy often depends on the desired purity, scale, and the specific reactivity of the carboxylate ligand.

A primary and widely used precursor for the synthesis of rhodium complexes is hydrated rhodium(III) chloride (RhCl₃·xH₂O). wikipedia.orgd-nb.info This compound serves as a convenient starting point due to its commercial availability and reactivity. The general approach involves the reaction of RhCl₃·xH₂O with the desired carboxylic acid or, more commonly, its alkali metal salt. ias.ac.in

The reaction of rhodium(III) chloride with carboxylate salts in a suitable solvent, often an alcohol, leads to the displacement of the chloride ligands by carboxylate groups. d-nb.info The presence of a base is often necessary to facilitate the reaction, particularly when starting from the free carboxylic acid. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield and purity of the final rhodium(III) carboxylate product. For instance, heating the reaction mixture can promote the substitution of the chloride ions. dormer.com

In some cases, the direct reaction of RhCl₃·xH₂O with a large excess of a carboxylic acid under acidic conditions can lead to the formation of rhodium black, an unwanted over-reduction product. acs.org To mitigate this, the use of inorganic additives like lithium carbonate (Li₂CO₃) and lithium chloride (LiCl) can be beneficial. These additives can help control the reduction potential and stabilize intermediate rhodium species, thus improving the yield of the desired carboxylate complex. acs.org

Table 1: Key Parameters in the Synthesis of Rhodium(III) Carboxylates from RhCl₃

| Parameter | Description | Typical Values/Conditions |

| Rhodium Precursor | The starting rhodium compound. | Hydrated rhodium(III) chloride (RhCl₃·xH₂O) is most common. wikipedia.orgd-nb.info |

| Carboxylate Source | The source of the carboxylate ligand. | Carboxylic acid or its alkali metal salt (e.g., sodium or potassium salt). ias.ac.in |

| Solvent | The reaction medium. | Alcohols (e.g., ethanol), water, or a mixture. |

| Temperature | The reaction temperature. | Room temperature to reflux, depending on the specific reactants. |

| Additives | Substances added to improve yield and prevent side reactions. | Bases (e.g., alkali hydroxides, carbonates), salts (e.g., LiCl). acs.org |

Ligand exchange, or substitution, is a fundamental process in the coordination chemistry of rhodium. d-nb.info This type of reaction involves the replacement of one or more ligands in a coordination complex with other ligands. In the context of rhodium carboxylate synthesis, ligand exchange can be a powerful tool. For example, a pre-existing rhodium complex with labile (easily replaceable) ligands can be treated with a carboxylate source to yield the desired rhodium carboxylate.

Metathesis reactions, a type of ligand exchange, are also employed. In a typical metathesis reaction for this purpose, a rhodium salt (like a halide or nitrate) is reacted with a salt of the desired carboxylic acid. The driving force for the reaction is often the formation of a stable, insoluble salt, which precipitates from the reaction mixture, leaving the desired rhodium carboxylate in solution.

The efficiency of these reactions can be influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the relative coordinating strength of the incoming and outgoing ligands.

Specific Approaches for Rhodium Tris(isononanoate) Preparation

While specific literature detailing the synthesis of pure, isolated rhodium tris(isononanoate) is not abundant, its preparation can be inferred from general methods for rhodium carboxylates and its mention as a catalyst precursor.

A plausible and direct method for the synthesis of rhodium tris(isononanoate) involves the reaction of a rhodium(III) salt, such as rhodium(III) chloride hydrate (B1144303), with isononanoic acid or one of its salts, like sodium isononanoate. This approach is analogous to the preparation of other rhodium carboxylates, such as rhodium(II) acetate (B1210297).

A likely synthetic route would involve dissolving rhodium(III) chloride hydrate in a suitable solvent, such as an alcohol or a mixture of alcohol and water. To this solution, a stoichiometric amount or a slight excess of sodium isononanoate would be added. The reaction mixture would then be heated to facilitate the displacement of the chloride ligands by the isononanoate groups. The progress of the reaction could be monitored by observing the color change of the solution. Upon completion, the resulting rhodium tris(isononanoate) would need to be isolated and purified, potentially through extraction and solvent removal techniques. The choice of solvent and reaction temperature would be critical to ensure complete reaction and minimize the formation of byproducts.

Formation of Related Rhodium Isononanoate Species and Their Impact on Precursor Chemistry

Rhodium carboxylates are well-known for their tendency to form multinuclear structures, which can significantly influence their chemical properties and reactivity as precursor compounds.

A common structural motif for rhodium carboxylates is the dinuclear "paddlewheel" structure, particularly for rhodium(II) species. rsc.org In this arrangement, two rhodium atoms are bridged by four carboxylate ligands, with each rhodium atom also potentially having an axial ligand. acs.orgnih.gov While the target compound is rhodium(III) tris(isononanoate), the formation of dimeric or polymeric structures involving rhodium(III) is also possible and has been observed in other rhodium carboxylate systems. rsc.org

These larger architectures are formed through the bridging of rhodium centers by the carboxylate ligands. The carboxylate group can coordinate to the metal centers in various ways (monodentate, bidentate chelating, or bidentate bridging), allowing for the formation of extended one-, two-, or three-dimensional networks. chemrxiv.org The specific structure adopted by rhodium isononanoate would depend on the coordination preferences of the rhodium(III) ion and the steric and electronic properties of the bulky isononanoate ligand.

The formation of such dimeric or polymeric species can impact the solubility and reactivity of the rhodium isononanoate precursor. For instance, a polymeric structure might exhibit lower solubility in common organic solvents compared to a simple monomeric complex. This is an important consideration when using rhodium isononanoate as a precursor in subsequent chemical reactions, as its dissolution and delivery to the reaction medium could be affected. The structural characterization of these materials is often accomplished using techniques such as X-ray crystallography to elucidate the precise arrangement of the atoms and the nature of the rhodium-carboxylate bonding. mdpi.comnih.gov

The synthesis of rhodium tris(isononanoate), a compound characterized by the coordination of three isononanoate ligands to a rhodium center, can be achieved through several established methodologies in coordination chemistry. While specific literature detailing the synthesis of this exact compound is not prevalent, its preparation can be inferred from standard synthetic routes for other rhodium carboxylate complexes, particularly those with branched-chain carboxylate ligands. The primary precursor for such syntheses is typically a simple rhodium salt, with rhodium(III) chloride hydrate being a common starting material.

One of the principal methods for the synthesis of rhodium carboxylates is the direct reaction of a rhodium precursor with the corresponding carboxylic acid or its alkali metal salt. For rhodium tris(isononanoate), this would involve the reaction of a rhodium(III) salt, such as rhodium(III) chloride hydrate (RhCl₃·xH₂O), with isononanoic acid or an alkali metal isononanoate. The reaction conditions, such as temperature and solvent, are critical variables that influence the yield and purity of the final product. For instance, the synthesis of rhodium 2-ethylhexanoate (B8288628), a structurally similar branched-chain carboxylate, is known to proceed from rhodium chloride hydrate. google.com

Another viable synthetic pathway is through ligand exchange reactions. This method involves the reaction of a pre-existing rhodium carboxylate complex, such as rhodium(II) acetate dimer ([Rh₂(OAc)₄]), with an excess of isononanoic acid. mdpi.com The exchange process is typically driven by the removal of the more volatile acetic acid, shifting the equilibrium towards the formation of the desired rhodium isononanoate complex. This method is advantageous as it often proceeds under milder conditions compared to syntheses starting from inorganic rhodium salts.

Furthermore, the use of rhodium hydroxide (B78521) as a precursor has been reported for the synthesis of rhodium octanoate, suggesting its potential applicability for the preparation of rhodium isononanoate. google.com This route involves the direct reaction of rhodium hydroxide with the carboxylic acid, followed by purification steps to isolate the final product. google.com

The choice of precursor and synthetic route can influence the final structure of the rhodium isononanoate complex, which may exist in various nuclearities, including dinuclear, trinuclear, or polynuclear forms. The stoichiometry of the reactants and the reaction conditions play a crucial role in determining the predominant species formed.

Trinuclear Rhodium Carboxylate Structures

While dinuclear rhodium(II) carboxylates with their characteristic "paddlewheel" structure are extensively studied, rhodium can also form stable trinuclear carboxylate complexes. These structures are typically centered around a μ₃-oxo ligand, forming a triangular array of rhodium atoms. The general formula for these cationic clusters is [Rh₃(μ₃-O)(μ-O₂CR)₆(L)₃]⁺, where 'R' represents the alkyl group of the carboxylate ligand and 'L' is a neutral terminal ligand, commonly a solvent molecule like water or methanol. acs.orgnih.gov

In these oxo-centered trinuclear clusters, the three rhodium atoms are in the +3 oxidation state and are arranged in a triangular fashion around the central, triply bridging oxygen atom. rsc.org Each pair of rhodium atoms is bridged by two carboxylate ligands. The coordination geometry of each rhodium(III) ion is typically octahedral, completed by the central oxygen atom, four oxygen atoms from the bridging carboxylate ligands, and one terminal ligand. nih.gov

The structural integrity of these trinuclear clusters is maintained by the bridging carboxylate ligands and the central oxo atom. The nature of the carboxylate 'R' group can influence the electronic and steric properties of the cluster. For instance, studies on a series of [Rh₃(μ₃-O)(μ-O₂CR)₆(OH₂)₃]⁺ clusters have shown that varying the alkyl chain of the carboxylate ligand can significantly impact the kinetic reactivity of the terminal water ligands. acs.orgnih.gov This effect is attributed to the inductive ability of the aliphatic substituents of the carboxylate ligands. nih.gov

The synthesis of these trinuclear clusters generally involves the reaction of a rhodium(III) precursor, such as rhodium(III) chloride, in the presence of the corresponding carboxylic acid and a base, often under heating. The formation of the oxo-centered structure is a key feature that distinguishes these trinuclear complexes from the more common dinuclear rhodium(II) carboxylates.

Below is a data table summarizing key structural features of a representative oxo-centered trinuclear rhodium(III) carboxylate cluster.

| Feature | Description |

| Central Core | A μ₃-oxo atom bridging three rhodium(III) ions. |

| Metal Framework | Triangular arrangement of three Rh(III) atoms. |

| Bridging Ligands | Six carboxylate ligands, with two bridging each Rh-Rh edge. |

| Terminal Ligands | Three neutral ligands (e.g., H₂O, CH₃OH) each coordinated to one Rh atom. |

| Coordination Geometry of Rh | Octahedral. |

| Overall Charge | Typically +1. |

Research findings have demonstrated that the mechanism for ligand substitution at the terminal sites of these trinuclear clusters has a considerable dissociative character. acs.orgnih.gov The rate of this substitution is influenced by the electronic properties of the bridging carboxylate ligands. nih.gov

Coordination Chemistry and Structural Elucidation of Rhodium Tris Isononanoate and Analogues

Ligand Binding Modes of Carboxylates to Rhodium Centers

Carboxylate ligands (RCO₂⁻) are versatile building blocks in the coordination chemistry of rhodium, capable of adopting several distinct binding modes. This versatility allows for the formation of a wide array of complexes with different nuclearities, geometries, and catalytic properties. The specific coordination geometry is influenced by factors such as the rhodium oxidation state, the steric and electronic properties of the carboxylate's R-group, and the presence of other ancillary ligands in the coordination sphere.

Monodentate, Bidentate Chelating, and Bridging Coordination Geometries

The primary coordination modes exhibited by carboxylate ligands when binding to rhodium centers are monodentate, bidentate chelating, and bridging. wikipedia.orgresearchgate.net

Monodentate (κ¹): In this mode, the carboxylate ligand binds to a single rhodium center through only one of its oxygen atoms. wikipedia.org This type of coordination is common in half-sandwich rhodium complexes and is often seen when the coordination sphere is sterically crowded or when competing ligands are present. nih.govresearchgate.net For instance, while less common for simple carboxylates, related ligands with carboxylate moieties can bind in a monodentate fashion. snnu.edu.cn

Bidentate Chelating (κ²): Here, both oxygen atoms of the same carboxylate ligand coordinate to a single rhodium center, forming a four-membered chelate ring. wikipedia.org This mode is less common than the bridging mode in dinuclear rhodium carboxylates but can be found in certain mononuclear complexes. The geometry of the resulting complex is significantly influenced by this chelation.

Bridging (μ₂-κ¹:κ¹): This is the most prevalent binding mode in dinuclear rhodium(II) carboxylate complexes, including analogues of rhodium tris(isononanoate). In this arrangement, the carboxylate ligand spans two rhodium centers, with each oxygen atom coordinating to a different metal ion. wikipedia.org This leads to the formation of the iconic "paddlewheel" or "Chinese lantern" structure, where four bridging carboxylate ligands surround a Rh-Rh core. wikipedia.orgresearchgate.net This structure is a hallmark of dirhodium(II) tetraacetate and its many analogues. wikipedia.org An unusual bridging mode was observed in a dinuclear Rh(I) complex where a doubly deprotonated indole-2-carboxylate (B1230498) ligand coordinated to one rhodium center in a bidentate fashion while also bridging to a second rhodium center through one of its carboxylate oxygens. mdpi.com

| Binding Mode | Description | Notation | Common Rhodium Complex Type |

|---|---|---|---|

| Monodentate | Binds through one oxygen atom to a single metal center. | κ¹ | Mononuclear Rh(I)/Rh(III) complexes |

| Bidentate Chelating | Binds through both oxygen atoms to a single metal center. | κ² | Mononuclear complexes |

| Bridging | Spans two metal centers, with each oxygen binding to a different metal. | μ₂-κ¹:κ¹ | Dinuclear Rh(II) "paddlewheel" complexes |

Oxidation State Stability and Interconversions of Rhodium in Carboxylate Complexes

Rhodium can exist in a range of oxidation states, with Rh(I), Rh(II), and Rh(III) being particularly significant in the context of carboxylate chemistry and catalysis. acs.orgnih.govwikipedia.org The carboxylate ligands play a crucial role in stabilizing these oxidation states and facilitating redox processes that are often central to catalytic cycles.

Electronic Structure of Rhodium(I), Rhodium(II), and Rhodium(III) Carboxylate Coordination Environments

The electronic structure of rhodium in its various oxidation states dictates the geometry and reactivity of its carboxylate complexes.

Rhodium(I): Rh(I) centers have a d⁸ electron configuration and typically adopt a square-planar geometry. mdpi.com These complexes are often used as precursors for catalytic reactions. nih.gov The catalytic reactivity of Rh(I) complexes is highly dependent on the nature of the surrounding ligands, which can be manipulated to tune reaction rates for fundamental steps like oxidative addition. mdpi.com While less common than Rh(II) carboxylates, Rh(I) complexes featuring carboxylate-containing ligands have been synthesized and studied. mdpi.com

Rhodium(II): The Rh(II) state, with a d⁷ electron configuration, is most famously represented by the dinuclear paddlewheel structure, [Rh₂(O₂CR)₄]. researchgate.net In this arrangement, a single covalent bond exists between the two rhodium atoms. researchgate.netacs.org The ground state electron configuration of the Rh₂⁴⁺ core is generally described as (σ)²(π)⁴(δ)²(δ)²(π)⁴. acs.org The stability of this dimeric structure is reinforced by the four bridging carboxylate ligands. These complexes are renowned catalysts, particularly for carbene and nitrene transfer reactions. acs.org

Rhodium(III): Rh(III) features a d⁶ electron configuration and its complexes are typically octahedral. snnu.edu.cnnih.gov Hydrated rhodium(III) chloride is a common starting material for the synthesis of many organorhodium compounds, including carboxylate complexes. wikipedia.org Rh(III) carboxylates can be synthesized via reductive ligation from Rh(III) salts. acs.org The stability and reactivity of Rh(III) complexes are central to their extensive use in C-H activation and functionalization reactions. snnu.edu.cn

| Oxidation State | Electron Configuration | Typical Geometry | Key Structural Feature in Carboxylate Complexes |

|---|---|---|---|

| Rhodium(I) | d⁸ | Square-planar | Mononuclear complexes, often catalytic precursors. nih.gov |

| Rhodium(II) | d⁷ | Octahedral (in dimer) | Dinuclear "paddlewheel" structure with a Rh-Rh single bond. researchgate.net |

| Rhodium(III) | d⁶ | Octahedral | Stable mononuclear complexes, active in C-H activation. snnu.edu.cnnih.gov |

Stereochemical Considerations and Chirality in Rhodium Carboxylate Frameworks

The introduction of chirality into the rhodium carboxylate framework has been a pivotal development, transforming these compounds into powerful catalysts for asymmetric synthesis. By using chiral carboxylate ligands, chemists can create a well-defined chiral environment around the catalytically active rhodium center, enabling high levels of stereocontrol in a variety of chemical transformations.

Impact of Chiral Carboxylate Ligands on Catalyst Design and Enantioselectivity

The design of enantioselective rhodium carboxylate catalysts began in the early 1990s and has since seen tremendous progress. nih.gov The fundamental strategy involves the exchange of standard carboxylate ligands, like acetate (B1210297), with chiral, non-racemic carboxylates. nih.gov The chiral center of the ligand, although often distant from the rhodium's axial active site, effectively transmits stereochemical information to control the facial selectivity of substrate approach.

This approach has been particularly successful in reactions involving metal carbenes, such as C-H insertion and cyclopropanation. d-nb.info For example, dirhodium carboxylate catalysts derived from 2-fenchyloxy or 2-menthyloxy arylacetic acids have demonstrated excellent enantioselectivity in C-H insertion reactions, affording products with up to 93% enantiomeric excess (ee). d-nb.info Similarly, catalysts based on prolinate and phthaloyl amino acid ligands have been developed and are highly effective. nih.govnih.gov The choice of the chiral ligand is critical, as subtle changes in its structure can have a dramatic impact on both the yield and the enantioselectivity of the catalyzed reaction. ucc.ie

| Chiral Ligand Type | Reaction Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2-Fenchyloxy arylacetic acids | C-H Insertion | Up to 93% | d-nb.info |

| 2-Menthyloxy arylacetic acids | Intramolecular Aromatic Addition | Up to 88% | d-nb.info |

| Mandelate-inspired with menthyl/fenchyl auxiliary | Oxonium Ylide Formation/Rearrangement | Up to 74% | d-nb.infoucc.ie |

| Valerolactam-derived (carboxamidate) | Intramolecular C-H Amination | >80% | nih.gov |

Ligand Blocking Group Arrangements and Their Influence on Active Sites

The enantioselectivity of chiral dirhodium carboxylate catalysts arises from the specific three-dimensional arrangement of the ligand's bulky or "blocking" groups around the dirhodium core. researchgate.net In the paddlewheel structure, the four bridging carboxylate ligands position their substituents in the space surrounding the two axial coordination sites, which are the locus of catalytic activity.

These blocking groups form a chiral pocket or "calyx" around one of the rhodium atoms. researchgate.net This chiral environment sterically hinders certain trajectories of substrate approach to the rhodium-bound carbene intermediate. By controlling the orientation of the substrate as it enters the active site, the catalyst dictates the stereochemistry of the product. The arrangement of these blocking groups can lead to different symmetries (e.g., D₂ or C₂), which has been correlated with the level of enantioselectivity observed. researchgate.net The design of highly effective catalysts, therefore, focuses on creating a rigid and well-defined chiral pocket that maximizes the energetic difference between the diastereomeric transition states leading to the two possible product enantiomers. nih.govacs.org

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

A multi-faceted approach employing various spectroscopic and diffraction methods is essential for the thorough characterization of rhodium tris(isononanoate). Each technique offers unique insights into different aspects of the molecule's structure, from the coordination environment of the rhodium center to the conformation of the isononanoate ligands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of rhodium tris(isononanoate) in solution. While direct detection of the rhodium-103 (¹⁰³Rh) nucleus is challenging due to its low gyromagnetic ratio and consequently low sensitivity, it provides invaluable information about the electronic environment of the metal center. researchgate.netnih.govhuji.ac.ilnorthwestern.edu The chemical shifts for rhodium(III) complexes are typically found in a distinct region of the NMR spectrum, offering clues about the oxidation state and coordination sphere of the rhodium atom. nih.gov For instance, the ¹⁰³Rh NMR chemical shift of rhodium(III) acetylacetonate, Rh(acac)₃, a well-characterized Rh(III) complex, is often used as an external reference in ¹⁰³Rh NMR spectroscopy. researchgate.netnorthwestern.edunih.gov

Given the challenges with direct ¹⁰³Rh NMR, indirect methods are often employed. huji.ac.il Long-range scalar couplings between ¹⁰³Rh and protons (¹H) or carbon-13 (¹³C) nuclei in the isononanoate ligands can be detected using two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation). These correlations help to establish the connectivity within the molecule and confirm the coordination of the carboxylate groups to the rhodium center.

¹H and ¹³C NMR spectra provide detailed information about the isononanoate ligands themselves. The chemical shifts and coupling constants of the protons and carbons in the aliphatic chains can confirm the isomeric structure of the isononanoate group and reveal information about its conformation in solution. In a hypothetical ¹H NMR spectrum of rhodium tris(isononanoate), one would expect to see complex multiplets in the aliphatic region corresponding to the various methylene (B1212753) and methine groups of the isononanoic acid backbone. Similarly, the ¹³C NMR spectrum would display a series of resonances for the aliphatic carbons, with the carboxylate carbon appearing at a characteristic downfield shift.

Table 1: Representative ¹⁰³Rh NMR Chemical Shift Data for Rh(III) Complexes

| Compound | Solvent | ¹⁰³Rh Chemical Shift (ppm) |

| Rh(acac)₃ | CDCl₃ | ~8135 |

| [Rh(NH₃)₅Cl]Cl₂ | D₂O | ~4900 |

Data are illustrative and sourced from analogous Rh(III) complexes. The chemical shift of Rhodium Tris(isononanoate) is not publicly available and would require experimental determination.

Infrared (IR) spectroscopy is a fundamental technique for determining the coordination mode of the carboxylate ligands in rhodium tris(isononanoate). The vibrational frequencies of the carboxylate group (COO⁻) are highly sensitive to its coordination environment. Specifically, the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the COO⁻ group, and the separation between them (Δν = νₐₛ - νₛ), are diagnostic of the coordination mode.

There are three primary coordination modes for carboxylate ligands:

Monodentate: One oxygen atom of the carboxylate group is coordinated to the rhodium center. In this case, the C=O double bond character is more localized, leading to a larger separation between the asymmetric and symmetric stretching frequencies (Δν is typically > 200 cm⁻¹).

Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand are coordinated to the same rhodium center. This results in a more delocalized system, and consequently, a smaller separation between the stretching frequencies (Δν is typically < 110 cm⁻¹).

Bidentate Bridging: The carboxylate ligand bridges two different rhodium centers. The Δν value for this mode is generally intermediate between the monodentate and bidentate chelating modes (typically in the range of 140-200 cm⁻¹).

For a monomeric complex like rhodium tris(isononanoate), the carboxylate ligands are expected to adopt either a monodentate or a bidentate chelating coordination. By analyzing the IR spectrum of the compound and calculating the Δν value, the predominant coordination mode of the isononanoate ligands can be determined.

Table 2: Typical IR Stretching Frequencies for Different Carboxylate Coordination Modes in Rhodium Complexes

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (νₐₛ - νₛ) (cm⁻¹) |

| Monodentate | ~1650 - 1720 | ~1400 - 1480 | > 200 |

| Bidentate Chelating | ~1500 - 1560 | ~1400 - 1450 | < 110 |

| Bidentate Bridging | ~1550 - 1620 | ~1400 - 1480 | ~140 - 200 |

These are generalized ranges and the exact values for Rhodium Tris(isononanoate) would need to be determined experimentally.

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of rhodium tris(isononanoate) and for gaining insights into its structural integrity and fragmentation pathways. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used for coordination complexes as they can generate intact molecular ions with minimal fragmentation. uvic.ca

In the positive-ion ESI-MS spectrum of rhodium tris(isononanoate), one would expect to observe the molecular ion, [M]⁺, or adducts with solvent molecules or cations (e.g., [M+Na]⁺ or [M+H]⁺). The isotopic pattern of this ion would be characteristic of the presence of a single rhodium atom (¹⁰³Rh is 100% abundant).

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometry experiment, MS/MS), it is possible to study the fragmentation pathways. For a rhodium carboxylate complex, common fragmentation pathways may include:

Loss of a carboxylate ligand: This would result in a fragment ion corresponding to [Rh(isononanoate)₂]⁺.

Fragmentation of the isononanoate ligand: This could involve the loss of alkyl fragments from the isononanoate chain.

The analysis of these fragmentation patterns can help to confirm the structure of the complex and the nature of the ligands.

Table 3: Predicted Major Ions in the ESI-Mass Spectrum of Rhodium Tris(isononanoate)

| Ion Formula | Description |

| [C₂₇H₅₁O₆Rh]⁺ | Molecular Ion ([M]⁺) |

| [C₂₇H₅₂O₆Rh]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| [C₁₈H₃₄O₄Rh]⁺ | Fragment from loss of one isononanoate ligand |

| [C₉H₁₇O₂]⁻ | Isononanoate anion (in negative mode) |

The exact m/z values would depend on the isotopic composition.

While the crystal structure of rhodium tris(isononanoate) is not publicly available, data from analogous rhodium carboxylate complexes can provide valuable insights. For a monomeric Rh(III) tris(carboxylate) complex, an octahedral coordination geometry is expected, with the rhodium atom at the center and the oxygen atoms from the three carboxylate ligands occupying the six coordination sites.

The analysis of the crystal structure would reveal:

Rh-O bond lengths: These distances are indicative of the strength of the coordination bond.

O-Rh-O bond angles: These angles define the coordination geometry and any distortions from an ideal octahedron.

Conformation of the isononanoate ligands: The arrangement of the alkyl chains in the crystal lattice.

Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of a bulk sample of rhodium tris(isononanoate).

Table 4: Representative Bond Lengths in Rhodium Carboxylate Complexes from X-ray Diffraction Data

| Bond | Typical Bond Length (Å) |

| Rh-O | 1.95 - 2.10 |

| C=O (coordinated) | 1.25 - 1.30 |

| C-O (coordinated) | 1.25 - 1.30 |

Data are based on known structures of rhodium carboxylate analogues.

Catalytic Applications and Mechanistic Investigations Involving Rhodium Isononanoate Analogs

Hydroformylation Reactions Catalyzed by Rhodium Carboxylates

Hydroformylation, also known as the oxo process, is a key industrial method for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. This process is of immense commercial importance, with millions of tons of aldehydes produced annually to be converted into alcohols, carboxylic acids, and other valuable chemicals. While initially dominated by cobalt catalysts, rhodium-based systems have become prevalent due to their higher activity, greater selectivity for the desired linear aldehyde products, and milder operating conditions. mt.commatthey.com Rhodium carboxylates, such as rhodium octoate and rhodium nonanoate, are utilized in these processes, often in conjunction with phosphine (B1218219) or phosphite (B83602) ligands. google.com

The generally accepted mechanism for rhodium-catalyzed hydroformylation of olefins is based on the Heck and Breslow cycle, which is analogous to the cycle proposed for Wilkinson's catalyst. acs.orgnih.gov This catalytic cycle involves a series of fundamental organometallic reactions, including oxidative addition, migratory insertion, and reductive elimination, causing the rhodium center to shuttle between Rh(I) and Rh(III) oxidation states.

The key steps in the catalytic cycle are as follows:

Ligand Dissociation and Olefin Coordination: The cycle typically begins with an 18-electron rhodium hydride complex, such as HRh(CO)(PR₃)₂, which first dissociates a ligand to generate a coordinatively unsaturated 16-electron species. This allows for the coordination of the olefin substrate to the rhodium center.

Migratory Insertion: The coordinated olefin then undergoes migratory insertion into the rhodium-hydride bond. This step is crucial as it determines the regioselectivity of the reaction, leading to either a linear or a branched alkyl-rhodium intermediate.

CO Coordination and Migratory Insertion: A molecule of carbon monoxide coordinates to the vacant site on the rhodium complex. Subsequently, the alkyl group undergoes migratory insertion onto a coordinated carbonyl ligand, forming an acyl-rhodium species.

Oxidative Addition: A molecule of dihydrogen (H₂) undergoes oxidative addition to the rhodium center. This is often the rate-determining step and results in a Rh(III) dihydrido-acyl intermediate.

Reductive Elimination: The final step is the reductive elimination of the aldehyde product from the Rh(III) intermediate. This regenerates the active Rh(I) catalyst, which can then re-enter the catalytic cycle.

Throughout this cycle, the coordination number of the rhodium center changes between four, five, and six, corresponding to square planar, trigonal bipyramidal, and octahedral geometries, respectively. mdpi.com

The regioselectivity of hydroformylation, which is the ratio of linear to branched aldehyde products, is a critical factor in industrial applications, as the linear aldehydes are often the more desired products. matthey.com The structure of the ligands coordinated to the rhodium center plays a pivotal role in controlling this selectivity through both steric and electronic effects.

While rhodium tris(isononanoate) itself is typically a catalyst precursor, the isononanoate ligand can be considered analogous to other bulky ligands used in these systems. The isononanoic acid is a C9 carboxylic acid with a branched alkyl chain, which imparts significant steric bulk. In the context of hydroformylation, bulky ligands on the rhodium catalyst can sterically disfavor the transition state leading to the branched aldehyde, thereby promoting the formation of the linear product. mt.com This is because the formation of the branched alkyl intermediate requires the rhodium center to be closer to the internal carbon of the double bond, leading to greater steric repulsion with bulky ligands.

The electronic properties of the isononanoate ligand, being a carboxylate, are also of importance. Carboxylate ligands are generally considered to be good sigma donors. The electronic nature of the ligands can influence the electron density at the rhodium center, which in turn can affect the rates of the various steps in the catalytic cycle, including the crucial migratory insertion and oxidative addition steps. However, in many rhodium-catalyzed hydroformylation systems, steric factors are often found to be the dominant influence on regioselectivity.

Table 1: Influence of Ligand Properties on Hydroformylation Regioselectivity

| Ligand Property | Effect on Regioselectivity | Rationale |

| Increased Steric Bulk | Favors linear aldehyde | Steric hindrance disfavors the more crowded transition state leading to the branched product. |

| Electron-donating | Can influence reaction rates | Modifies the electron density at the rhodium center, affecting the kinetics of elementary steps. |

| Electron-withdrawing | Can influence reaction rates | Modifies the electron density at the rhodium center, affecting the kinetics of elementary steps. |

The superior performance of rhodium catalysts led to the development of low-pressure oxo (LPO) processes, such as the Union Carbide process, which operate at significantly lower temperatures (around 100°C) and pressures (less than 20 bar) compared to the older cobalt-based technologies. matthey.com This results in lower energy consumption, reduced byproduct formation, and simpler plant construction. matthey.com

In these industrial processes, rhodium is often introduced as a stable precursor compound, such as a rhodium carboxylate, which is then converted to the active catalyst under reaction conditions in the presence of syngas and phosphine ligands. matthey.com Process optimization is a continuous effort in the industry, focusing on maximizing catalyst activity and lifetime, as well as improving the selectivity towards the desired linear aldehyde.

Key areas for process optimization include:

Catalyst Stability and Recovery: Due to the high cost of rhodium, efficient catalyst recovery and recycling are essential for the economic viability of the process. mdpi.com Strategies include distillation of the volatile aldehyde products from the less volatile catalyst solution. google.com

Ligand Concentration: Maintaining an optimal concentration of the phosphine or phosphite ligand is crucial for catalyst stability and selectivity. Ligand degradation can occur, necessitating the development of kinetic models to predict and manage this process through strategies like ligand dosing. rsc.orgrsc.org

Feedstock Purity: Impurities in the olefin feedstock can act as catalyst poisons, leading to deactivation. Upstream purification of the feedstock is therefore an important aspect of process optimization.

Kinetic and thermodynamic studies of rhodium-catalyzed hydroformylation have provided valuable insights into the reaction mechanism and have aided in process optimization. These studies often involve in-situ spectroscopic techniques, such as high-pressure infrared (HP-IR) spectroscopy, to observe the catalyst resting state and intermediates under reaction conditions.

Kinetic analyses have shown that the rate law for hydroformylation can be complex, with the reaction order with respect to olefin, carbon monoxide, and hydrogen being dependent on the specific catalyst system and reaction conditions. mdpi.com For many ligand-modified rhodium catalysts, the rate is observed to be first order in the olefin concentration and inversely proportional to the carbon monoxide partial pressure. mdpi.com This is consistent with a mechanism where CO dissociation from a rhodium complex is a key step prior to olefin coordination.

Thermodynamically, the hydroformylation reaction is exothermic. Computational studies using density functional theory (DFT) have been employed to calculate the free energy profiles of the catalytic cycle. acs.orgnih.gov These studies help to identify the rate-determining transition states and the relative energies of intermediates, providing a deeper understanding of the factors controlling catalyst activity and selectivity. For instance, calculations have shown that for some systems, the oxidative addition of H₂ is the step with the highest energy barrier, while for others, it may be the migratory insertion of the olefin. acs.org

Hydrogenation Reactions

Rhodium carboxylates also serve as catalyst precursors for hydrogenation reactions, where an unsaturated substrate is reacted with hydrogen to produce a saturated product. Of particular interest is asymmetric hydrogenation, which allows for the synthesis of chiral molecules with high enantiomeric excess.

For example, in the hydrogenation of α-acetamidocinnamic acid and its methyl ester, the use of different chiral rhodium carboxylates in conjunction with a chiral phosphine ligand like DIOP resulted in variations in both the turnover numbers and the enantioselectivities of the product. ias.ac.in This suggests that the carboxylate ligand remains coordinated to the rhodium center in the active catalytic species and participates in the enantiodiscrimination process.

However, it has been noted that in some cases, the use of chiral rhodium carboxylates alone, without chiral phosphine ligands, results in low enantiomeric excesses. core.ac.ukias.ac.in The stability of the catalytic system is often dependent on the presence of a phosphine ligand to prevent the degradation of the complex to rhodium metal. ias.ac.in

Table 2: Enantioselectivities in the Hydrogenation of Methyl-α-acetamidocinnamate using Rhodium Carboxylate Pre-catalysts and Chiral Phosphine Ligands

| Chiral Carboxylate Pre-catalyst | Chiral Phosphine Ligand | Enantiomeric Excess (%) | Product Configuration |

| Rhodium (-)-Mandelate | (+)-DIOP | 70 | R |

| Rhodium (-)-Mandelate | (-)-DIOP | 62 | S |

| Rhodium (+)-Camphanate | (+)-DIOP | 65 | R |

| Rhodium (+)-Camphanate | (-)-DIOP | 58 | S |

Data adapted from studies on analogous systems. DIOP = 2,3-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane.

The development of highly enantioselective hydrogenation catalysts is a major area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. The modular nature of these rhodium-based catalytic systems, where both the carboxylate and the phosphine ligand can be varied, offers a powerful tool for tuning the catalyst's performance to achieve high enantioselectivity for a specific substrate.

Substrate Scope and Chemoselectivity in Rhodium-Catalyzed Hydrogenations

Rhodium carboxylate complexes, including analogs of rhodium tris(isononanoate), are effective catalysts for the hydrogenation of a variety of unsaturated substrates. The specific isononanoate ligand can influence the catalyst's solubility and stability in different reaction media, thereby affecting its activity and selectivity. While detailed studies focusing exclusively on rhodium tris(isononanoate) are limited, the broader family of rhodium carboxylates provides insight into the expected substrate scope and chemoselectivity.

The hydrogenation of alkenes and alkynes is a common application of these catalysts. Generally, terminal alkenes are hydrogenated more readily than internal or sterically hindered alkenes. This selectivity is attributed to the steric bulk around the rhodium center, which dictates the ease of substrate coordination. For instance, in competitive hydrogenations, a rhodium carboxylate catalyst would preferentially reduce a monosubstituted alkene over a tri- or tetrasubstituted one.

Chemoselectivity is a key feature of rhodium-catalyzed hydrogenations. Carbon-carbon double or triple bonds can be selectively reduced in the presence of other functional groups such as carbonyls, esters, and nitro groups. This is particularly valuable in the synthesis of complex molecules where the preservation of certain functionalities is crucial. The choice of reaction conditions, including solvent, temperature, and hydrogen pressure, can further tune the chemoselectivity of the hydrogenation process.

The following table summarizes the general substrate scope for rhodium-catalyzed hydrogenations, which is applicable to isononanoate analogs.

| Substrate Class | Typical Reactivity | Notes |

| Terminal Alkenes | High | Readily hydrogenated under mild conditions. |

| Internal Alkenes | Moderate to High | Reactivity decreases with increasing substitution. |

| Alkynes | High | Can often be selectively hydrogenated to either alkenes or alkanes. |

| Dienes | High | Selective hydrogenation of one double bond is often possible. |

| Unsaturated Carbonyls | Variable | C=C bond is typically reduced selectively over the C=O group. |

C-H Activation and Functionalization Processes

Rhodium complexes, particularly those in the +3 oxidation state and featuring carboxylate ligands, have emerged as powerful catalysts for C-H activation and subsequent functionalization. These reactions offer a direct and atom-economical route to form new carbon-carbon and carbon-heteroatom bonds.

Rhodium(III)-Catalyzed C-H Functionalization (e.g., C-H/N-H Activation, Direct Arylation)

Rhodium(III) catalysts, often in conjunction with a Cp* (pentamethylcyclopentadienyl) ligand and a carboxylate additive, are highly effective for directed C-H functionalization. The carboxylate ligand, such as isononanoate, can act as a proton shuttle or a bidentate ligand, facilitating the C-H activation step.

C-H/N-H Activation: Intramolecular C-H/N-H activation and annulation reactions are valuable for the synthesis of nitrogen-containing heterocycles. For example, the reaction of N-benzoylsulfonamides with isocyanides can be catalyzed by a rhodium(III) complex to form 3-(imino)isoindolinones. nih.govnih.gov In this process, the amide group directs the catalyst to a specific C-H bond, leading to the formation of a five-membered rhodacycle intermediate. nih.gov Subsequent insertion of the isocyanide and reductive elimination yields the final product. nih.gov

Direct Arylation: Rhodium(III)-catalyzed direct arylation of C-H bonds provides a straightforward method for the synthesis of biaryl compounds. nih.govorganic-chemistry.org Carboxylate-assisted C-H activation has been shown to be effective in these transformations. nih.govnih.gov For instance, the arylation of acyclic enamides with arylsilanes can be achieved with high stereoselectivity using a Rh(III) catalyst. nih.govorganic-chemistry.org The reaction proceeds through a C-H activation, transmetalation, and reductive elimination sequence. organic-chemistry.org The carboxylate ligand plays a crucial role in the C-H cleavage step. nih.govsnnu.edu.cn

The table below provides examples of Rh(III)-catalyzed C-H functionalization reactions where carboxylate ligands are involved.

| Reaction Type | Substrates | Catalyst System | Product |

| C-H/N-H Annulation | N-Benzoylsulfonamide, Isocyanide | [Cp*RhCl2]2 / Cu(OAc)2 | 3-(Imino)isoindolinone |

| Direct Arylation | Acyclic Enamide, Arylsilane | Rh(III) complex | β-Arylated Enamide |

| Aryl C-H Alkylation | (Hetero)aryl Oxime, α,β-Unsaturated Carbonyl | Rh(III) complex | β-Aryl Aldehyde/Ketone |

Intramolecular Reactions and Annulation Pathways

Intramolecular C-H activation and annulation reactions catalyzed by rhodium complexes provide efficient pathways for the construction of various cyclic and polycyclic structures. Carboxylic acids can serve as effective directing groups in these transformations. nih.gov

For instance, Rh(III)-catalyzed intramolecular Heck-type reactions of substrates containing a carboxylic acid directing group and a tethered alkene can lead to the formation of complex dihydrobenzofurans and other bicyclic systems. nih.gov The carboxylate directs the C-H activation, and subsequent intramolecular insertion of the alkene followed by β-hydride elimination and catalyst regeneration completes the catalytic cycle.

Annulation reactions involving the coupling of C-H bonds with alkynes are also a prominent application of rhodium(III) catalysis with carboxylate directing groups. nih.gov This methodology allows for the synthesis of isocoumarins and α-pyrones through the redox-neutral annulation of O-benzoylhydroxylamines and internal alkynes, where an O-N bond acts as an internal oxidant. These reactions demonstrate the versatility of rhodium carboxylate systems in constructing complex heterocyclic scaffolds. organic-chemistry.orgresearchgate.netmdpi.com

Other Significant Catalytic Transformations

Beyond hydrogenation and C-H activation, rhodium complexes with carboxylate ligands, including isononanoate analogs, catalyze a range of other important organic transformations.

Carbonylation Reactions (e.g., Methoxycarbonylation)

Rhodium complexes are well-known catalysts for carbonylation reactions, where a carbonyl group is introduced into an organic molecule. mdpi.comresearchgate.net The Monsanto process for acetic acid synthesis, which involves the carbonylation of methanol, is a classic example of rhodium catalysis. mdpi.comresearchgate.net While iodide is the typical promoter in this process, the nature of the ancillary ligands, including carboxylates, can influence the catalyst's performance.

Methoxycarbonylation, the addition of a methoxy (B1213986) and a carbonyl group across a double or triple bond, can also be catalyzed by rhodium complexes. For example, the additive-free alkoxycarbonylation of indolines using dialkyl dicarbonates as the alkoxycarbonyl source can be achieved with a rhodium catalyst. nih.gov The reaction proceeds via oxidative addition of the dicarbonate (B1257347) to the rhodium(I) center, followed by C-H activation and reductive elimination. nih.gov

The following table illustrates the types of carbonylation reactions catalyzed by rhodium systems.

| Reaction | Substrates | Catalyst System | Product |

| Methanol Carbonylation | Methanol, Carbon Monoxide | Rhodium/Iodide | Acetic Acid |

| Reductive Carbonylation | Aryl Iodide, CO, H2 | RhCl3·3H2O / PPh3 / Et3N | Aryl Aldehyde |

| Alkoxycarbonylation | Indoline, Dialkyl Dicarbonate | [RhCl(CO)2]2 | Indoline-7-carboxylic acid ester |

Cycloaddition Reactions (e.g., Cyclopropanation, Pauson-Khand Reactions)

Rhodium carboxylates are highly effective catalysts for cycloaddition reactions, enabling the construction of cyclic molecules.

Cyclopropanation: The reaction of diazo compounds with alkenes to form cyclopropanes is a hallmark of rhodium(II) carboxylate catalysis. wikipedia.org Dirhodium tetracarboxylates, including those with chiral ligands, can catalyze this transformation with high stereoselectivity. nih.govnih.govrsc.org The reaction is believed to proceed through the formation of a rhodium carbene intermediate, which then undergoes a concerted but asynchronous addition to the alkene. wikipedia.orgnih.gov The enantioselectivity of these reactions can be controlled by using chiral carboxylate ligands. nih.govd-nb.info

Polymerization Reactions Catalyzed by Rhodium Carboxylates

While specific studies detailing the use of rhodium tris(isononanoate) in polymerization reactions are not extensively documented in publicly available literature, the broader class of rhodium carboxylates has demonstrated significant utility as catalysts in various polymerization processes. These compounds, particularly dirhodium(II) carboxylates, are known to catalyze the polymerization of various monomers, including acetylenes and diazo compounds, through mechanisms often involving carbene intermediates.

Rhodium(II) carboxylate paddlewheel complexes, characterized by a rhodium-rhodium single bond and four bridging carboxylate ligands, are a well-established class of catalysts. rsc.org Each rhodium center in these complexes possesses a free coordination site, which is crucial for facilitating catalytic transformations such as carbene or nitrene transfer reactions. rsc.org This structural feature allows for the activation of monomers and the subsequent propagation of polymer chains.

One notable application of rhodium carboxylates is in the polymerization of phenylacetylene (B144264) and its derivatives. mdpi.com Rhodium-based catalysts have been shown to be highly effective in producing stereoregular polymers from monosubstituted acetylenes. nih.gov These polymers often exhibit a head-to-tail, cis-transoid structure and can adopt helical conformations in the solid state. nih.gov The choice of carboxylate ligand, as well as other ancillary ligands on the rhodium center, can influence the catalytic activity and the properties of the resulting polymer.

In the context of carbene-mediated polymerizations, rhodium catalysts are instrumental in the polymerization of diazoalkanes. nih.gov The catalytic cycle typically involves the reaction of the rhodium carboxylate with a diazo compound to form a rhodium-carbene intermediate. This reactive species then undergoes migratory insertion into a growing polymer chain, thereby extending the polymer. Kinetic investigations and computational studies have been employed to elucidate the intricate mechanisms of these polymerization reactions. nih.gov

It is important to note that the catalytic activity and selectivity in these polymerization reactions are highly dependent on the nature of the carboxylate ligand. Factors such as the steric bulk and electronic properties of the isononanoate group in rhodium tris(isononanoate) would be expected to play a significant role in modulating the catalyst's performance, including its solubility, stability, and interaction with monomers. However, without specific experimental data for this compound, these effects remain speculative.

Table 1: Examples of Polymerization Reactions Catalyzed by Rhodium Carboxylates

| Catalyst Type | Monomer | Polymer Type | Reference |

| Rhodium(II) carboxylates | Phenylacetylene | Poly(phenylacetylene) | mdpi.com |

| Rhodium(I) complexes | Substituted acetylenes | Polyacetylenes | nih.gov |

| Dirhodium(II) acetates | Diazoalkanes | Polymethylene | nih.gov |

| Rhodium(II) coordination polymer | Donor/acceptor diazoalkanes | Functionalized polymers | rsc.org |

Computational and Theoretical Insights into Catalytic Mechanisms

Density Functional Theory (DFT) Calculations for Reaction Pathways, Transition States, and Energy Landscapes

Computational and theoretical studies, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating the complex mechanisms of rhodium-catalyzed reactions. While specific DFT studies on polymerization reactions catalyzed by rhodium tris(isononanoate) are not available, extensive research on analogous rhodium carboxylate systems provides valuable insights into the reaction pathways, transition states, and energy landscapes that are likely to be relevant.

DFT calculations have been successfully employed to investigate the mechanism of various rhodium-catalyzed transformations, including C-H functionalization reactions which share mechanistic features with certain polymerization steps. nih.gov These studies can map out the entire catalytic cycle, identifying key intermediates and transition states, and calculating their corresponding energies. This information is crucial for understanding the factors that control the reaction rate and selectivity. For instance, in rhodium(III)-catalyzed C-H activation, DFT has been used to compare different possible mechanisms, such as concerted metalation-deprotonation (CMD) versus oxidative addition. nih.gov

In the context of polymerization, DFT could be used to model the initial coordination of the monomer to the rhodium center, the formation of the active catalytic species, and the subsequent insertion steps that lead to chain growth. For carbene-mediated polymerizations, DFT calculations can provide detailed information on the structure and reactivity of the key rhodium-carbene intermediates. The energy barriers for carbene formation and migratory insertion can be calculated to determine the rate-limiting step of the polymerization process. nih.gov

Furthermore, DFT is instrumental in understanding the stereoselectivity of polymerization reactions. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer of the polymer will be preferentially formed. This has been applied to rhodium-catalyzed asymmetric reactions to explain the origin of enantioselectivity.

Table 2: Application of DFT in Elucidating Rhodium-Catalyzed Reaction Mechanisms

| Area of Investigation | Insights Gained from DFT |

| Reaction Pathways | Identification of elementary steps in the catalytic cycle. |

| Transition States | Determination of the geometry and energy of transition states, identifying the rate-determining step. |

| Energy Landscapes | Mapping of the potential energy surface to visualize the entire reaction coordinate. |

| Selectivity | Explanation of regio-, chemo-, and stereoselectivity by comparing the energies of competing pathways. |

Modeling Ligand Effects on Reactivity, Selectivity, and Catalyst Stability

The ligands coordinated to the rhodium center play a pivotal role in determining the catalyst's reactivity, selectivity, and stability. Computational modeling provides a powerful means to systematically investigate these ligand effects, offering insights that can guide the design of more efficient catalysts. Although specific modeling studies on the isononanoate ligand in rhodium tris(isononanoate) are lacking, the principles derived from studies on other rhodium carboxylates are directly applicable.

The electronic and steric properties of the carboxylate ligands can be systematically varied in computational models to understand their impact on the catalytic cycle. For example, the electron-donating or -withdrawing nature of the isononanoate group would influence the electron density at the rhodium center, thereby affecting its reactivity towards monomer coordination and activation. DFT calculations can quantify these electronic effects, for instance, by analyzing the charge on the rhodium atom or the energies of its frontier molecular orbitals.

Steric effects are equally important. The bulky nature of the isononanoate ligand would create a specific steric environment around the rhodium center. This can influence the regioselectivity and stereoselectivity of the polymerization by favoring certain monomer approach trajectories and disfavoring others. Computational models can accurately represent the steric bulk of ligands and calculate the steric hindrance in transition states, thereby explaining and predicting selectivity.

Advanced Materials and Catalyst Design Utilizing Rhodium Isononanoate Architectures

Strategies for Heterogenization of Homogeneous Rhodium Carboxylate Catalysts

Homogeneous rhodium carboxylate catalysts, while highly active and selective, often suffer from challenges related to catalyst recovery and reuse. Heterogenization, the process of immobilizing these catalysts onto solid supports, offers a viable solution to bridge the gap between homogeneous and heterogeneous catalysis, enhancing catalyst stability and recyclability.

Immobilization on Porous Supports (e.g., Porous Organic Copolymers, Zeolites, Silica)

The immobilization of rhodium complexes on high-surface-area porous supports is a key strategy for developing robust and recyclable catalytic systems. The choice of support material is critical as it can significantly influence the catalyst's performance.

Porous Organic Copolymers (POPs): These materials offer a high degree of tunability in terms of their chemical and physical properties. For instance, imidazolium-derived POPs can serve as functional platforms for immobilizing rhodium complexes. The polymer can be designed to incorporate N-heterocyclic carbene (NHC) precursors, which, upon deprotonation, strongly coordinate with and immobilize a rhodium complex. This approach has been successfully used to create robust and recyclable rhodium catalysts for reactions such as N₂O hydrogenation. Similarly, phosphorus-rich covalent organic polymers have been synthesized to support rhodium catalysts, demonstrating excellent activity and stability in alkyne hydrosilylation reactions over multiple cycles. nih.gov

Zeolites: The well-defined channel and cage structures of zeolites provide a unique environment for encapsulating rhodium species, leading to shape-selective catalysis and enhanced stability. Encapsulation of rhodium complexes within zeolite frameworks can prevent the leaching of the active metal and can influence the reaction pathway of intermediates confined within the zeolite's pores. This strategy has been shown to yield highly regioselective catalysts for processes like the hydroformylation of propene.

Silica (B1680970): Silica-based materials are widely used as catalyst supports due to their high surface area, mechanical stability, and ease of functionalization. Rhodium complexes can be anchored to silica surfaces through covalent tethering. For example, silica can be functionalized with pyridine groups that coordinate to rhodium carbonyl complexes, creating efficient and reusable catalysts for hydrosilylation reactions. Nitrogen-doped silica has also been employed as a support for phosphorous-free rhodium catalysts, demonstrating high activity and stability in the hydroformylation of alkenes.

The table below summarizes representative examples of rhodium catalysts immobilized on various porous supports.

| Catalyst System | Support Material | Target Reaction | Key Findings |

| Rhodium bis(olefin) amine complex | Imidazolium-derived Porous Organic Polymer | N₂O Hydrogenation | Robust, recyclable catalyst with high turnover numbers. |

| Rhodium chloride | Phosphorus-rich Covalent Organic Polymer | Alkyne Hydrosilylation | High catalytic activity and structural stability over five cycles. |

| Rhodium species | MEL Zeolite | Propene Hydroformylation | >99% regioselectivity to n-butanal and high turnover frequency. |

| Rhodium carbonyl complex | Pyridine-functionalized Silica | Octene Hydrosilylation | Immobilized catalysts were more active than homogeneous analogues. |

Supported Single-Atom Catalysts and Nanoparticles Derived from Rhodium Carboxylates

The controlled decomposition of rhodium carboxylate precursors on a support material allows for the generation of highly dispersed catalytic species, ranging from single atoms to well-defined nanoparticles.

Supported Single-Atom Catalysts (SACs): The synthesis of SACs aims to maximize the utilization of the precious metal by ensuring every rhodium atom is a potential active site. While the direct synthesis of rhodium SACs from carboxylate precursors is an emerging area, the well-defined nature of compounds like rhodium tris(isononanoate) makes them ideal candidates. The carboxylate ligands can be thermally removed under controlled conditions, potentially leaving behind isolated rhodium atoms anchored to the support. This approach could lead to catalysts with exceptional activity and selectivity, as has been demonstrated for rhodium SACs prepared from other precursors on supports like nitrogen-doped carbon for carbene insertion reactions.

Nanoparticles (NPs): Rhodium(II) carboxylates are excellent precursors for the synthesis of rhodium nanoparticles. The thermal or chemical reduction of these complexes in the presence of a stabilizing agent or support material can yield NPs with controlled size and narrow size distribution. For instance, ethylene glycol-functionalized rhodium(II) carboxylates have been used to generate spherical rhodium NPs with sizes below 4 nm. The choice of the carboxylate ligand and the reduction method can influence the final morphology and catalytic properties of the nanoparticles, which are active in a range of reactions including hydrogenation and hydroformylation.

Design Principles for Tunable Rhodium Catalytic Systems

The rational design of rhodium-based catalysts is crucial for achieving desired performance metrics such as activity, selectivity, stability, and recyclability. This often involves meticulous engineering of the ligand sphere around the rhodium center and exploring more complex catalyst architectures.

Ligand Engineering for Enhanced Performance, Stability, and Recyclability

The carboxylate ligands in dirhodium catalysts play a pivotal role in determining their catalytic behavior. By systematically modifying the structure of these ligands, it is possible to fine-tune the catalyst's electronic and steric properties.

Performance and Stability: The introduction of bulky or chiral ligands can create specific steric environments around the active site, leading to high levels of stereoselectivity in reactions such as C-H insertion and cyclopropanation. google.com For example, dirhodium catalysts with chiral carboxamidate ligands have shown exceptional enantiocontrol. rsc.org The stability of the catalyst can also be enhanced by using chelating bis-carboxylate ligands, which are less prone to dissociation compared to monodentate ligands.

Recyclability: Ligand design is also intertwined with catalyst recyclability. The incorporation of functional groups that can be tethered to a solid support is a common strategy. Furthermore, designing ligands that promote catalyst stability under reaction conditions can extend the catalyst's lifetime, allowing for more successful recycling, particularly in heterogenized systems.

The following table presents examples of how ligand engineering affects the performance of rhodium carboxylate catalysts.

| Catalyst | Ligand Type | Application | Effect of Ligand |

| Dirhodium(II) catalyst | Chiral 2-fenchyloxy or 2-menthyloxy arylacetic acids | Enantioselective C-H insertion | Excellent enantioselectivity (up to 93% ee). google.com |

| Dirhodium(II) catalyst | Chiral carboxamidates | Intramolecular cyclopropanation | Exceptional enantiocontrol. rsc.org |

| Rh₂(esp)₂ | Chelating bis-carboxylate | C-H amination | Increased stability of mixed-valence intermediates. |

Exploration of Multi-Metallic and Core-Shell Catalyst Architectures

Moving beyond single-component rhodium catalysts, researchers are exploring multi-metallic and core-shell structures to unlock synergistic effects and enhance catalytic performance.

Multi-Metallic Catalysts: The combination of rhodium with other metals, such as platinum or palladium, can lead to bimetallic catalysts with unique electronic properties and enhanced activity. bohrium.commq.edu.au While the synthesis of such materials directly from mixed-metal carboxylate precursors is not yet widely established, the use of rhodium carboxylates in conjunction with other metal precursors is a promising avenue. Bimetallic rhodium complexes have demonstrated enhanced catalytic activity in reactions like hydrosilylation compared to their monometallic counterparts. mdpi.comacs.org

Core-Shell Architectures: Core-shell nanoparticles, where a core of one metal is coated with a shell of another, offer a way to precisely control the surface chemistry of the catalyst while minimizing the use of expensive metals. For instance, Rh@Pt core-shell nanoparticles, where a rhodium core is coated with a platinum shell, have been investigated as durable anode catalysts for fuel cells. Another innovative approach involves the creation of MOF-on-MOF core-shell nanoreactors. In one example, a rhodium-containing MOF core is encapsulated within a second MOF shell, which can immobilize an enzyme, creating a compartmentalized system for chemoenzymatic cascade reactions.

Application as Precursors for Functional Materials Beyond Direct Catalysis

The utility of rhodium carboxylates extends beyond their direct application in catalysis. Their well-defined structures and decomposition pathways make them valuable precursors for the fabrication of a variety of functional materials.

Metal-Organic Frameworks (MOFs): Rhodium(II) carboxylate paddlewheel units are key building blocks in the construction of MOFs. More complex, preformed rhodium(II)-based metal-organic polyhedra (MOPs) functionalized with multiple carboxylate groups can be used as "supermolecular building blocks." chemscene.com These MOPs can be linked together with other metal ions to form highly connected, bimetallic MOFs with intricate topologies and porous structures. chemscene.com

Thin Films: Rhodium-containing precursors are used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create high-purity rhodium thin films. While acetylacetonate complexes are commonly used, the principle can be extended to rhodium carboxylates like rhodium tris(isononanoate). These films have applications in electronics and as protective coatings due to rhodium's high thermal and chemical stability.

Biochemical Functional Materials: Rhodium(II) carboxylates have been shown to interact with enzymes, particularly those with essential sulfhydryl groups at their active sites, leading to irreversible inhibition. This property could be harnessed for the development of functional materials for applications such as biosensors or for the controlled modulation of enzymatic activity in biocatalytic processes.

Analytical and Computational Methodologies for Investigating Rhodium Tris Isononanoate in Research

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Modern spectroscopic techniques are indispensable for observing the catalyst in action. By monitoring the system under reaction conditions, scientists can identify key intermediates and understand the transformations the catalyst undergoes throughout the catalytic cycle.

In-situ and Operando Spectroscopic Methods for Reaction Monitoring and Intermediate Characterization

In-situ and operando spectroscopy allow for the real-time observation of catalytic systems under relevant temperature and pressure conditions. rsc.org This approach is crucial for capturing the transient and highly reactive species that are central to the catalytic process but are unobservable through conventional ex-situ analysis.

High-Pressure Infrared (HPIR) Spectroscopy: HPIR is a powerful tool for studying the mechanisms of rhodium-catalyzed reactions, such as hydroformylation. nih.gov By monitoring the carbonyl (CO) stretching frequencies of rhodium complexes, researchers can identify different catalytic species. For example, in the hydroformylation of alkenes using rhodium precursors, HPIR has been used to characterize acyl rhodium tetracarbonyl intermediates, RC(O)Rh(CO)₄, and their subsequent reaction products. acs.orgnottingham.edu.cn The technique is sensitive enough to detect subtle structural changes in the ligands surrounding the rhodium center, providing valuable information on catalyst stability and potential deactivation pathways like ligand hydrogenation. nih.govnih.gov

High-Pressure Nuclear Magnetic Resonance (HP-NMR) Spectroscopy: HP-NMR provides detailed structural information about species in the liquid phase under reaction conditions. ¹⁰³Rh NMR is particularly valuable, as the chemical shift of the rhodium nucleus is highly sensitive to its coordination environment, including ligand changes, oxidation state, and geometry. huji.ac.il Although ¹⁰³Rh has low sensitivity, modern techniques like proton-detected triple resonance experiments have made its detection more accessible. nih.gov This allows for direct observation of the rhodium center, offering insights into ligand binding, intermediate formation, and catalyst resting states. acs.orgrsc.org For instance, operando flow NMR spectroscopy has been used to monitor the Rh/PPh₃ catalyzed hydroformylation of 1-hexene using ¹H and ³¹P{¹H} NMR, tracking the evolution of catalyst species and reaction products simultaneously. rsc.org

Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): Often coupled with mass spectrometry (MS), operando DRIFTS is used to investigate both the catalyst surface and the gas phase composition during a reaction. rsc.org This technique has been instrumental in studying reactions like CO oxidation on rhodium single-atom catalysts, helping to identify key intermediates and elucidate the reaction mechanism. researchgate.netnih.gov By combining DRIFTS with other methods like X-ray photoelectron spectroscopy (XPS), researchers can correlate the oxidation state and coordination of the rhodium atoms with the observed catalytic activity. nih.gov

Table 1: Application of In-situ/Operando Spectroscopy in Rhodium Catalysis

| Spectroscopic Technique | Application/Reaction | Key Findings/Intermediates Observed |

|---|---|---|

| High-Pressure IR (HPIR) | Rh-catalyzed hydroformylation of alkenes (propene, 1-octene) | Characterization of acyl rhodium tetracarbonyl, RC(O)Rh(CO)₄, and acyl rhodium tricarbonyl triphenylphosphine, RC(O)Rh(CO)₃(PPh₃), intermediates. acs.orgnottingham.edu.cn Detection of ligand hydrogenation. nih.govnih.gov |

| High-Pressure NMR (HP-NMR) | Rh/PPh₃ catalyzed hydroformylation of 1-hexene | Real-time monitoring of catalyst species and reaction kinetics using ¹H and ³¹P{¹H} NMR under flow conditions. rsc.org |

| ¹⁰³Rh NMR | Characterization of dirhodium paddlewheel complexes | Correlation of ¹⁰³Rh chemical shifts with the electronic nature of equatorial and axial ligands. nih.govacs.org |

| Operando DRIFTS-MS | CO oxidation on Rh single-atom catalysts | Identification of reaction intermediates, confirmation of Rh oxidation state, and elucidation of an unconventional Mars-van Krevelen mechanism. researchgate.netnih.gov |

| Operando DRIFTS-MS | Combined reforming of biogas over Rh/MgAl₂O₄ | Monitored the generation of CHxO species and linked the presence of steam to enhanced CH₄ conversion and coke resistance. rsc.org |

Advanced Computational Chemistry for Complex Systems

Computational chemistry provides a molecular-level understanding that complements experimental findings. Theoretical models can predict structures, energies, and reaction pathways, guiding the rational design of more efficient catalysts.

Molecular Dynamics Simulations and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of catalytic systems, including the stability and restructuring of catalyst nanoparticles. unimib.it For instance, MD studies have investigated the thermal stability of rhodium nanoparticles of different shapes (cubic, spherical, and truncated-octahedron), revealing that while melting temperatures are similar, the truncated-octahedron shape exhibits the best thermal stability. researchgate.net Such simulations provide insights into how catalyst morphology can influence its durability under reaction conditions.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods: QM/MM approaches offer a powerful balance between accuracy and computational cost for studying complex catalytic reactions. rsc.orgwikipedia.org In this method, the reactive center (e.g., the rhodium atom and its immediate ligands) is treated with high-level quantum mechanics (QM) to accurately describe bond-making and bond-breaking events. nih.gov The rest of the system, including the larger ligand structure and solvent molecules, is described using less computationally expensive molecular mechanics (MM). nih.gov This dual approach allows for the study of large, realistic systems, providing insights into how the broader environment influences the catalytic reaction. rsc.org QM/MM methods have been successfully applied to investigate reaction mechanisms in various catalytic systems, including those involving zeolites and metal complexes. rsc.orgrsc.org

Predictive Modeling for Reaction Outcomes and Rational Catalyst Optimization

Computational models are increasingly used not only to explain experimental observations but also to predict reaction outcomes and guide the design of new catalysts.

Density Functional Theory (DFT) Calculations: DFT is a cornerstone of computational catalysis. It is used to calculate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. This allows researchers to determine the geometries of transition states, calculate reaction barriers, and understand the binding energies of intermediates. osti.gov For example, DFT calculations have been used to explain the enhanced activity of rhodium-iridium alloy nanoparticles in the oxygen evolution reaction by showing that alloying reduces the binding energy difference between key oxygen intermediates, thereby accelerating the kinetics. acs.orgnih.gov

Predictive Models and Quantitative Structure-Activity Relationships (QSAR): By combining computational descriptors with experimental data, researchers can develop predictive models for catalyst performance. rsc.org For instance, a predictive model for the Rh-catalyzed [2+2+2] cycloaddition reaction was developed based on the steric parameters of the alkyne substrate. acs.orgst-andrews.ac.uk This model allows for the a priori prediction of catalyst turnover and reaction yield, moving beyond simple explanation to active catalyst and substrate design. acs.orgst-andrews.ac.uk Such models, often built using multivariate linear regression, can accelerate reaction optimization and provide a basis for the rational, data-led design of novel catalysts with improved selectivity and activity. rsc.orgresearchgate.netwhiterose.ac.uk

Table 2: Computational Methodologies in Rhodium Catalyst Research

| Computational Method | System/Reaction Studied | Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) | Thermal stability of rhodium nanoparticles | Revealed shape-dependent thermal stability, with truncated-octahedron shapes being the most stable. researchgate.net |

| QM/MM | General enzymatic and heterogeneous catalysis | Enables accurate modeling of the reactive core (QM) within the context of its complex environment (MM), balancing accuracy and efficiency. rsc.orgnih.govrsc.org |

| Density Functional Theory (DFT) | Rh-Ir alloy nanoparticles for oxygen evolution | Explained enhanced catalytic activity through synergy of electronic effects and optimized binding energies of intermediates. osti.govacs.orgnih.gov |

| Predictive Modeling (QSAR) | Rh-catalyzed [2+2+2] cycloaddition | Developed a sterically-driven model to predict catalyst turnover and reaction yield based on alkyne A-values. acs.orgst-andrews.ac.uk |

Q & A

Q. What are the optimal synthetic routes for Rhodium tris(isononanoate), and how do reaction conditions influence yield and purity?

Q. How can researchers characterize the coordination geometry of Rhodium tris(isononanoate)?

Methodological Answer: Use a multi-technique approach:

- X-ray Crystallography : Resolve Rh-ligand bond lengths and angles (ideal for single crystals).

- NMR Spectroscopy : Analyze ¹³C NMR to confirm ligand symmetry and Rh-environment interactions (e.g., paramagnetic shifts in solution) .

- UV-Vis Spectroscopy : Identify d-d transition bands (e.g., λ ~450 nm for octahedral Rh³⁺ complexes) .

Q. What stability studies are critical for Rhodium tris(isononanoate) under ambient and catalytic conditions?

Methodological Answer: Design accelerated degradation experiments:

- Thermal Stability : TGA/DSC to assess decomposition thresholds (e.g., >150°C for ligand loss).